4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Description
Properties
IUPAC Name |
5-ethyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-3-5-10-6-4-7;/h7,10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMANVVAKCLHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with piperidine in the presence of a suitable catalyst to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for commercial production.
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Chemical Formula : C9H15N3O·HCl
- Molecular Weight : 217.7 g/mol
- CAS Number : 183208-11-9
The structure of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride features a piperidine ring substituted with an oxadiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including this compound, as agonists of human caseinolytic protease P (HsClpP). This mechanism is being explored as a novel strategy for cancer treatment, particularly for hepatocellular carcinoma (HCC) . The activation of HsClpP is believed to enhance mitochondrial function and promote apoptosis in cancer cells.
Neuropharmacological Effects
The compound has shown promise in the treatment of central nervous system (CNS) disorders. It acts as an antagonist to tachykinins, which are neuropeptides involved in various neurological functions. This property suggests potential applications in treating conditions such as anxiety disorders and depression .
Antimicrobial Properties
Preliminary research indicates that oxadiazole derivatives exhibit antimicrobial activity. The unique structure of this compound may contribute to its effectiveness against certain bacterial strains .
Case Studies and Findings
Mechanism of Action
The mechanism of action of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
a) 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
- Structure : Methyl group replaces ethyl at the oxadiazole 5-position.
- Molecular Weight : ~207.67 g/mol.
- Shown to exhibit weaker affinity for 5-HT₁B/1D receptors in porcine models, suggesting the ethyl group enhances steric and hydrophobic interactions .
b) 4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
- Structure : Bulky tert-butyl substituent at the 5-position.
- Molecular Weight : ~263.77 g/mol.
- Key Differences: Increased steric hindrance may reduce metabolic stability but improve selectivity for specific targets . Limited solubility in aqueous media compared to ethyl and methyl analogs, complicating formulation .
c) 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
- Structure : Methoxymethyl group at the 5-position.
- Molecular Weight : ~251.72 g/mol.
- Key Differences :
Piperidine Ring Modifications
a) 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
b) 4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
- Structure : Oxadiazole replaced by 1,2,4-triazole.
- Molecular Weight : ~222.72 g/mol.
Pharmacological Profile
- Target Receptors : The ethyl-substituted analog demonstrates moderate activity at 5-HT₁B/1D receptors , as inferred from studies on structurally related compounds like SB224289 (a 5-HT₁B antagonist) .
- SAR Trends :
- Ethyl > Methyl > tert-Butyl in receptor affinity (lipophilic groups favor binding in hydrophobic pockets).
- 4-Position substitution on piperidine optimizes spatial alignment with receptor sites compared to 3-position .
Biological Activity
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
The compound can be described by the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H15N3O·HCl |
| Molecular Weight | 217.7 g/mol |
| CAS Number | 183208-11-9 |
| Appearance | White solid |
| Solubility | Slightly soluble in water |
This compound exhibits its biological effects primarily through interactions with various cellular targets. The oxadiazole moiety is known for its role in enhancing the pharmacological profile of compounds, particularly in anticancer and antimicrobial activities. The compound acts as an agonist for human caseinolytic protease P (HsClpP), which is implicated in mitochondrial homeostasis and may play a role in cancer therapy .
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Notably:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro tests demonstrated that it induced apoptosis in MCF-7 (human breast adenocarcinoma) and U-937 (human acute monocytic leukemia) cells .
- Mechanistic Insights : Flow cytometry assays revealed that the compound activates apoptotic pathways through increased expression of p53 and cleavage of caspase-3, indicating a dose-dependent induction of apoptosis .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against several bacterial strains, showing promising results in inhibiting growth at sub-micromolar concentrations. This suggests its potential utility in treating infections caused by resistant strains .
Case Studies
- Study on Anticancer Activity : A study conducted by Pace et al. (2024) explored the efficacy of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as HsClpP agonists. The findings indicated that these compounds could significantly reduce tumor growth in hepatocellular carcinoma models .
- Antimicrobial Testing : In a separate investigation, derivatives of oxadiazoles were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the oxadiazole ring enhanced antimicrobial activity significantly compared to standard antibiotics .
Q & A
Basic: What are the recommended synthetic routes for 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclization of precursor oxadiazole derivatives with piperidine scaffolds under controlled conditions. Key steps include:
- Oxadiazole Formation : Reacting nitrile derivatives with hydroxylamine in ethanol/water mixtures at 80–100°C .
- Piperidine Coupling : Introducing the ethyl-oxadiazole moiety via nucleophilic substitution or catalytic coupling (e.g., Pd-mediated cross-coupling) .
- Hydrochloride Salt Formation : Precipitation using HCl in anhydrous solvents like dichloromethane .
Yield Optimization :
Statistical design of experiments (DoE) is critical. For example, factorial designs can evaluate variables like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) helps identify optimal conditions while minimizing trial runs .
Advanced: How can computational reaction path search methods be integrated with experimental synthesis to improve efficiency?
Methodological Answer:
The ICReDD framework combines quantum chemical calculations (e.g., density functional theory) with experimental feedback loops:
- Reaction Path Prediction : Quantum mechanics/molecular mechanics (QM/MM) simulations map potential energy surfaces to identify low-energy intermediates .
- Machine Learning (ML) : Train ML models on existing kinetic data to predict regioselectivity in oxadiazole-piperidine coupling .
- Closed-Loop Validation : Experimental results (e.g., HPLC purity data) refine computational models, reducing development time by 30–50% .
Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm piperidine ring conformation and oxadiazole substitution patterns (e.g., δ 2.5–3.5 ppm for piperidine protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 189.64 for [M+H]) .
- X-ray Crystallography : Resolves spatial arrangement of the ethyl-oxadiazole group relative to the piperidine ring .
Advanced: What strategies address discrepancies in biological activity data across studies involving piperidine-oxadiazole derivatives?
Methodological Answer:
Discrepancies often arise from:
- Solubility Variability : Use standardized DMSO stock solutions (<10% v/v) to minimize solvent effects .
- Receptor Conformational Dynamics : Molecular docking studies (e.g., AutoDock Vina) account for target flexibility .
- Meta-Analysis : Apply hierarchical clustering to published IC values, identifying outliers linked to assay conditions (e.g., pH, temperature) .
Basic: How should safety protocols be designed for handling this compound given limited toxicity data?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coats, and ANSI-approved goggles .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .
- Emergency Measures : Immediate skin decontamination with 5% acetic acid for spills .
- Storage : Airtight containers under inert gas (N) at –20°C to prevent hydrolysis .
Advanced: What reactor design principles optimize scalability for derivatives of this compound while maintaining purity?
Methodological Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic oxadiazole cyclization steps (residence time: 2–5 min) .
- Membrane Separation : Nanofiltration (MWCO 500 Da) removes unreacted precursors post-synthesis .
- Process Analytical Technology (PAT) : Real-time FTIR monitoring adjusts reagent stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
